2-(Thiophen-3-yl)propan-2-amine
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Overview
Description
2-(Thiophen-3-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is structurally similar to amphetamine, where the phenyl ring is replaced by a thiophene ring. It is known for its stimulant properties, although it is generally less potent than amphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)propan-2-amine can be achieved through several methods. One common approach involves the condensation of thiophene with appropriate amine precursors. For example, the reaction of thiophene with isopropylamine under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene S-oxides, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
2-(Thiophen-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)propan-2-amine is similar to that of amphetamine. It likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent. This means that it increases the levels of norepinephrine and dopamine in the brain by inhibiting their reuptake and promoting their release. These neurotransmitters play a crucial role in regulating mood, attention, and arousal .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Thiophene-2-ethylamine: Another thiophene derivative with different substitution patterns and properties.
Uniqueness
2-(Thiophen-3-yl)propan-2-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its structural similarity to amphetamine makes it an interesting compound for studying the effects of thiophene substitution on the pharmacological activity of amphetamine-like compounds .
Properties
Molecular Formula |
C7H11NS |
---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C7H11NS/c1-7(2,8)6-3-4-9-5-6/h3-5H,8H2,1-2H3 |
InChI Key |
WAWBWBYJYKMOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC=C1)N |
Origin of Product |
United States |
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